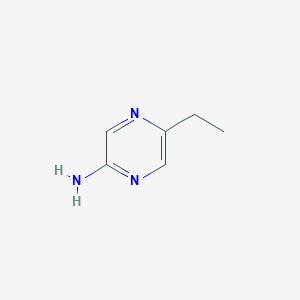

2-Amino-5-ethylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXMRWYSIZIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621951 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-07-4 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-ethylpyrazine. Due to the limited availability of experimentally determined data for this specific compound, this guide combines reported values with predicted data to offer a thorough resource. All quantitative data is summarized in structured tables for clarity, and generalized experimental protocols for synthesis and analysis are provided based on established methods for related pyrazine derivatives.

Core Chemical Properties

This compound, with the CAS number 13535-07-4, is a substituted pyrazine featuring both an amino and an ethyl group attached to the pyrazine ring. These functional groups are expected to influence its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | [Guidechem[1]] |

| Molecular Weight | 123.16 g/mol | [Guidechem[1]] |

| Boiling Point | 250.221 °C (Predicted) | [BOC Sciences[]] |

| pKa | 3.50 ± 0.10 (Predicted) | [Guidechem[1]] |

Note: Much of the publicly available data for this compound is predicted. Experimental validation is recommended.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data Not Available | |

| Solubility | Soluble in water and organic solvents (qualitative for related compounds) | [PubChem[3], PubChem[4]] |

Spectral Data

No experimental NMR or IR spectra for this compound were found in the public domain. The data for related compounds such as 2-ethylpyrazine and 2-ethyl-5-methylpyrazine can be found in various chemical databases. For the purpose of this guide, predicted spectral characteristics would be necessary for preliminary identification.

Synthesis and Purification

A specific, detailed synthesis protocol for this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of aminopyrazines. One common approach involves the reaction of an α-dicarbonyl compound with an α-amino amide.

A potential synthesis pathway is illustrated below:

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Synthesis:

-

Reaction Setup: To a solution of an appropriate α-dicarbonyl precursor (e.g., ethylglyoxal) in a suitable solvent (e.g., ethanol), add an α-amino amide or amidine (e.g., aminoacetamidine).

-

Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the initial condensation and cyclization to form a dihydropyrazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the cyclization, an oxidizing agent (e.g., manganese dioxide or air) is introduced to the reaction mixture to aromatize the dihydropyrazine ring to the pyrazine.

-

Workup: The reaction mixture is filtered to remove any solid reagents or byproducts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The crude product is dissolved in a suitable solvent and washed with water or brine to remove any water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed.

General Protocol for Purification:

Purification of the crude this compound can be achieved through standard laboratory techniques.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

-

Distillation: For liquid products, fractional distillation under reduced pressure can be used for purification.

Analytical Methods

The analysis of this compound would typically involve chromatographic and spectroscopic techniques to confirm its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 2-Amino-5-ethylpyrazine, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections present two robust synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structural motif is found in various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in areas requiring this specific chemical scaffold. This guide outlines two principal synthetic strategies: the Curtius rearrangement of 5-ethyl-2-pyrazinecarboxylic acid and the amination of a 2-halo-5-ethylpyrazine precursor.

Pathway 1: Synthesis via Curtius Rearrangement

This pathway commences with the oxidation of a suitable ethylpyrazine derivative to form 5-ethyl-2-pyrazinecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

Step 1.1: Synthesis of 5-Ethyl-2-pyrazinecarboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the oxidation of 2-ethyl-5-methylpyrazine.

Experimental Protocol:

-

Reaction Setup: A solution of 2-ethyl-5-methylpyrazine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system is prepared in a reaction vessel equipped with a stirrer and temperature control.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature between 20-30°C. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove manganese dioxide (MnO₂). The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-ethyl-2-pyrazinecarboxylic acid.

| Parameter | Value |

| Starting Material | 2-Ethyl-5-methylpyrazine |

| Key Reagent | Potassium Permanganate (KMnO₄) |

| Solvent | Water |

| Reaction Temp. | 20-30°C |

| Typical Yield | 70-85% |

| Product Purity | >95% (by HPLC) |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, MS (Expected) |

Step 1.2: Curtius Rearrangement to this compound

This step involves the conversion of the carboxylic acid to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by hydrolysis or reaction with a carbamate-forming agent and subsequent deprotection to yield the final amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for this transformation.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-ethyl-2-pyrazinecarboxylic acid (1.0 eq) in an inert solvent like toluene or tert-butanol, triethylamine (TEA) (1.2 eq) is added, followed by diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Rearrangement and Trapping: The reaction mixture is heated to reflux (typically 80-110°C) for several hours. The acyl azide forms in situ and rearranges to the isocyanate. If conducted in tert-butanol, the isocyanate is trapped as the Boc-protected amine. If toluene is the solvent, a nucleophile like tert-butanol can be added to trap the isocyanate.

-

Deprotection (if necessary): If a Boc-protected intermediate is formed, it is isolated and then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to remove the Boc group.

-

Work-up and Isolation: After the reaction (and deprotection), the mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | 5-Ethyl-2-pyrazinecarboxylic acid |

| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol |

| Solvent | Toluene or tert-Butanol |

| Reaction Temp. | 80-110°C |

| Typical Yield | 60-75% (over two steps from the carboxylic acid) |

| Product Purity | >98% (by HPLC after purification) |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, MS of the final product |

Synthesis Pathway Diagram (Curtius Rearrangement):

Caption: Synthesis of this compound via oxidation and Curtius rearrangement.

Pathway 2: Synthesis via Amination of a Halopyrazine

This alternative route involves the preparation of a halogenated ethylpyrazine intermediate, followed by nucleophilic aromatic substitution with an amino group source.

Step 2.1: Synthesis of 2-Chloro-5-ethylpyrazine

The synthesis of the chloro-substituted precursor can be achieved from an appropriate starting material, such as 2-hydroxy-5-ethylpyrazine or by direct chlorination of ethylpyrazine under specific conditions. A common method involves the Sandmeyer-type reaction on an amino precursor.

Experimental Protocol:

-

Starting Material Preparation: this compound (if available) can be used as a starting material.

-

Diazotization: The aminopyrazine is dissolved in a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The reaction is allowed to warm to room temperature and then heated to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-chloro-5-ethylpyrazine.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | NaNO₂, HCl, CuCl |

| Solvent | Water, HCl |

| Reaction Temp. | 0°C to reflux |

| Typical Yield | 50-70% |

| Product Purity | >97% (by GC) |

| Spectroscopic Data | 1H NMR, 13C NMR, MS (Expected) |

Step 2.2: Amination of 2-Chloro-5-ethylpyrazine

The final step is the displacement of the chloro group with an amino group using ammonia or a protected ammonia equivalent.

Experimental Protocol:

-

Reaction Setup: 2-Chloro-5-ethylpyrazine (1.0 eq) is placed in a high-pressure reaction vessel (autoclave) with a solution of aqueous or alcoholic ammonia.

-

Amination: The vessel is sealed and heated to a high temperature (typically 150-200°C) for several hours. The progress of the reaction is monitored by analyzing aliquots.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated to remove excess ammonia and solvent. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting crude this compound is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Chloro-5-ethylpyrazine |

| Key Reagent | Ammonia (aqueous or alcoholic) |

| Solvent | Water or Alcohol |

| Reaction Temp. | 150-200°C |

| Typical Yield | 60-80% |

| Product Purity | >98% (by HPLC after purification) |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, MS |

Synthesis Pathway Diagram (Amination):

Caption: Synthesis of this compound via halogenation and amination.

Conclusion

This guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and that all reagents are handled according to their respective safety data sheets.

An In-depth Technical Guide to 2-Amino-5-ethylpyrazine for Researchers and Drug Development Professionals

CAS Number: 13535-07-4 Chemical Formula: C₆H₉N₃ IUPAC Name: 5-ethylpyrazin-2-amine

This technical guide provides a comprehensive overview of 2-Amino-5-ethylpyrazine, a key heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, and explores its applications as a building block in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound possesses a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It is substituted with an amino group at the C2 position and an ethyl group at the C5 position. This substitution pattern imparts specific electronic and steric properties that are advantageous for molecular scaffolding in drug design.

Structure:

Figure 1: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Boiling Point | 250.221°C at 760 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| pKa | 3.50 ± 0.10 (Predicted) | [1] |

| LogP | 1.197 (est.) | [4] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common and effective method for the preparation of aminopyrazines is through the nucleophilic aromatic substitution of a corresponding chloropyrazine with ammonia.[5] Another established route for synthesizing aminopyrazines involves the Curtius rearrangement of a pyrazine carboxylic acid derivative.[3]

Below is a representative experimental protocol for the synthesis of an aminopyrazine from a chloropyrazine precursor, which can be adapted for this compound.

Representative Experimental Protocol: Amination of a Chloropyrazine

Objective: To synthesize an aminopyrazine via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-ethylpyrazine (precursor)

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Autoclave or sealed reaction vessel

-

Benzene (for recrystallization)

Procedure:

-

A mixture of 2-chloro-5-ethylpyrazine, a molar excess of anhydrous ammonia, and anhydrous ethanol as a solvent is prepared in a high-pressure autoclave.

-

The vessel is sealed and heated to a temperature in the range of 150-200°C for several hours with agitation.[5]

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude residue is dissolved in hot benzene and filtered to remove any insoluble byproducts.

-

The filtrate is cooled to induce crystallization of the this compound product.

-

The crystals are collected by filtration, washed with cold benzene, and dried under vacuum.

Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the amino group protons, and the protons of the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The amino protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region (130-160 ppm), with those bonded to nitrogen atoms appearing at a lower field. The carbons of the ethyl group will be found in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of a related compound, 2-ethyl-5-methylpyrazine, shows a prominent molecular ion peak, and fragmentation is observed through the loss of alkyl radicals.[8][9] A similar fragmentation pattern would be expected for this compound.

| Ion | Predicted m/z | Description |

| [M]⁺ | 123 | Molecular Ion |

| [M-CH₃]⁺ | 108 | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | 94 | Loss of an ethyl radical |

Table 2: Predicted mass spectrometry fragmentation data for this compound.

Applications in Drug Discovery and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[10] Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. The ethyl group can influence the lipophilicity and binding interactions of the final compound.

While specific studies detailing the pharmacological profile of this compound are limited, its structural similarity to other biologically active aminopyrazines suggests its potential as a starting point for the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

Figure 3: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a heterocyclic compound with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its amino group, makes it an attractive scaffold for the development of novel therapeutic agents. Further investigation into the pharmacological properties of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs.

References

- 1. rsc.org [rsc.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Buy Bulk - 2-Ethylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 8. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrazine, 2,5-diethyl- [webbook.nist.gov]

- 10. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Amino-Pyrazine: A Technical Guide to the Natural Occurrence of 2-Amino-5-ethylpyrazine and Related Compounds in Food Products

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of 2-Amino-5-ethylpyrazine in food products. Despite extensive investigation, specific quantitative data for this compound in various food matrices remains largely undocumented in publicly available scientific literature. Consequently, this guide provides a comprehensive overview based on the broader class of aminopyrazines and other structurally related pyrazines found in food. The principles of their formation, analytical methodologies, and expected concentration ranges are detailed herein to provide a foundational understanding for researchers in this field.

Quantitative Data on Pyrazines in Food Products

While specific data for this compound is not available, the following tables summarize the concentrations of other relevant pyrazines found in common food products. This data, gathered from various scientific studies, offers a comparative framework for the potential concentration ranges in which this compound might occur. Pyrazine concentrations are highly dependent on factors such as the specific food matrix, processing conditions (e.g., temperature and duration of heating), and the availability of precursors.

Table 1: Quantitative Data of Various Pyrazines in Roasted and Baked Goods

| Food Product | Pyrazine Compound | Concentration Range | Reference |

| Bread Crust | 2,3-Diethyl-5-methylpyrazine | 1.1 - 3.1 µg/kg | [1] |

| Bread Crust | 2-Ethyl-3,5-dimethylpyrazine | Below 1 - 16 µg/kg | [1] |

| Bread Crust | 2-Ethyl-3,6-dimethylpyrazine | Below 1 - 16 µg/kg | [1] |

| Roasted Peanuts | 2-Ethyl-3,6-dimethylpyrazine | 196 µg/kg | [2] |

| Roasted Peanuts | 2-Ethyl-3,5-dimethylpyrazine | 23 µg/kg | [2] |

| Roasted Peanuts | 2,3-Diethyl-5-methylpyrazine | 13 µg/kg | [2] |

| Peanut Butter | 2,5-Dimethylpyrazine | 55-79% of total pyrazines | [3] |

| Peanut Butter | 2-Ethyl-6-methylpyrazine | Major pyrazine | [3] |

Table 2: Quantitative Data of Various Pyrazines in Beverages and Fermented Products

| Food Product | Pyrazine Compound | Concentration Range | Reference |

| Roasted Coffee | Total Alkylpyrazines | 82.1 - 211.6 mg/kg | [4] |

| Roasted Coffee | 2-Methylpyrazine | Most abundant | [4] |

| Roasted Coffee | 2,5-Dimethylpyrazine | Second most abundant | [4] |

| Roasted Coffee | 2,6-Dimethylpyrazine | Third most abundant | [4] |

| Soy Sauce Aroma Type Baijiu | 2,3,5,6-Tetramethylpyrazine | 475 - 1862 µg/L | [5] |

| Soy Sauce Aroma Type Baijiu | 2,6-Dimethylpyrazine | 460 - 1590 µg/L | [5] |

| Soy Sauce Aroma Type Baijiu | 2,3,5-Trimethylpyrazine | 317 - 1755 µg/L | [5] |

Formation Pathways of Aminopyrazines

The primary route for the formation of pyrazines, including aminopyrazines, in food is the Maillard reaction.[6][7] This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The formation of aminopyrazines specifically involves the participation of amino acids with an additional amino group, such as asparagine or glutamine, or through the interaction of ammonia with dicarbonyl intermediates.

Microbial activity is another significant pathway for pyrazine formation, particularly in fermented foods.[8] Various bacteria, including species of Bacillus and Corynebacterium, are known to produce a range of alkyl- and aminopyrazines as metabolic byproducts.[8]

Below is a hypothetical signaling pathway for the formation of an aminopyrazine via the Maillard reaction.

Experimental Protocols

The analysis of volatile and semi-volatile compounds like pyrazines in complex food matrices requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for the identification and quantification of these compounds.[9]

General Protocol for the Analysis of Aminopyrazines in a Solid Food Matrix:

-

Sample Preparation and Homogenization:

-

A representative sample of the food product is cryogenically ground to a fine powder to ensure homogeneity and prevent the loss of volatile compounds.

-

An internal standard (e.g., a deuterated pyrazine analog) is added to the homogenized sample for accurate quantification.

-

-

Extraction:

-

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a coated fiber is exposed to the headspace of the heated sample to adsorb volatile and semi-volatile compounds. The fiber is then directly desorbed in the GC inlet.[10]

-

Solvent Extraction: The sample is extracted with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). The extraction efficiency can be enhanced by using techniques like Soxhlet extraction or accelerated solvent extraction.

-

Simultaneous Distillation-Extraction (SDE): This method is suitable for isolating volatile compounds from aqueous samples. The sample is simultaneously distilled and extracted with an organic solvent.

-

-

Purification and Concentration:

-

The solvent extract is often subjected to a clean-up step to remove non-volatile matrix components. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.[11]

-

The purified extract is then carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatography: The concentrated extract is injected into a GC system equipped with a capillary column (e.g., DB-5ms or DB-WAX) to separate the individual pyrazine compounds based on their volatility and polarity. A suitable temperature program is used to achieve optimal separation.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).

-

Quantification: The concentration of the target aminopyrazine is determined by comparing its peak area to that of the internal standard.

-

Below is a diagram illustrating a general experimental workflow for the analysis of aminopyrazines in food.

References

- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Amino-5-ethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-ethylpyrazine. Due to the limited availability of public experimental data for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, namely 2-ethylpyrazine and 2-ethyl-5-methylpyrazine, for which experimental data is available and presented herein for comparative purposes. This guide also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and includes a visual workflow for the structural elucidation of organic compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of such molecules. This guide serves as a reference for researchers, providing expected spectroscopic data and the methodologies to obtain them.

Predicted and Reference Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

Amino Protons (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm. The chemical shift can be highly variable depending on concentration and solvent.

-

Aromatic Protons (pyrazine ring): Two singlets corresponding to the two non-equivalent protons on the pyrazine ring, expected in the aromatic region (δ 7.5-8.5 ppm).

-

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.5-2.8 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, coupled to the methylene protons.

2.1.2. Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

-

Pyrazine Ring Carbons: Four signals in the range of δ 120-160 ppm. The carbon atom attached to the amino group (C2) would be the most deshielded.

-

Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (-CH₂) around δ 20-30 ppm and a signal for the methyl carbon (-CH₃) around δ 10-15 ppm.

2.1.3. Reference NMR Data

For comparative purposes, the experimental NMR data for 2-ethylpyrazine is provided below.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.4-8.5 | Multiplet | Pyrazine-H |

| ~2.8 | Quartet | -CH₂- (Ethyl) |

| ~1.3 | Triplet | -CH₃ (Ethyl) |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]

| Chemical Shift (δ ppm) | Assignment |

| ~158.9 | Pyrazine-C |

| ~144.2 | Pyrazine-C |

| ~144.0 | Pyrazine-C |

| ~142.2 | Pyrazine-C |

| ~28.7 | -CH₂- (Ethyl) |

| ~13.4 | -CH₃ (Ethyl) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Predicted IR Data for this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

-

C-H Bending: Aliphatic C-H bending vibrations around 1375-1450 cm⁻¹.

2.2.2. Reference IR Data

FTIR spectra for 2-ethylpyrazine and 2-ethyl-5-methylpyrazine are available in public databases and show characteristic absorptions for the pyrazine ring and the alkyl substituents.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Predicted MS Data for this compound

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₆H₉N₃, which corresponds to a molecular weight of 123.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 123.

-

Major Fragments: Fragmentation would likely involve the loss of a methyl radical (-CH₃) to give a fragment at m/z = 108, or the loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z = 94. Loss of HCN from the ring is also a possible fragmentation pathway.

2.3.2. Reference MS Data

The experimental mass spectrometry data for related compounds are presented below for comparison.

Table 3: Mass Spectrometry Data for 2-Ethylpyrazine [1]

| m/z | Relative Intensity | Assignment |

| 108 | High | [M]⁺ |

| 107 | High | [M-H]⁺ |

| 80 | Moderate | [M-C₂H₄]⁺ |

| 53 | Moderate | [C₃H₃N]⁺ |

Table 4: Mass Spectrometry Data for 2-Ethyl-5-methylpyrazine [3][5]

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ |

| 121 | High | [M-H]⁺ |

| 107 | Moderate | [M-CH₃]⁺ |

| 94 | Moderate | [M-C₂H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-5 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and convenient method for solid samples.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. For a general analysis, a mass spectrometer with Electron Ionization (EI) is common, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[8][9]

-

Data Acquisition (GC-MS with EI):

-

Inject a small volume of the sample solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

References

- 1. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Ethylpyrazine (FDB008533) - FooDB [foodb.ca]

- 3. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Toxicological Profile of 2-Amino-5-ethylpyrazine: A Read-Across Approach

Disclaimer: Direct toxicological studies on 2-Amino-5-ethylpyrazine are not publicly available. This technical guide utilizes a read-across approach, leveraging data from the structurally analogous compound, 2-ethyl-5-methylpyrazine, to infer the potential toxicological profile of this compound. This approach is based on structural similarity and predicted metabolic pathways.

Introduction

This compound is a heterocyclic aromatic amine whose toxicological profile has not been extensively studied. In the absence of direct data, a read-across methodology is employed to provide a preliminary safety assessment. This approach uses toxicological data from a source chemical, in this case, 2-ethyl-5-methylpyrazine, to predict the toxicity of the target chemical, this compound. The validity of this approach is predicated on the structural and metabolic similarities between the two compounds. Both molecules share an identical pyrazine ring and an ethyl group at the 5-position. The primary structural difference is the substituent at the 2-position: an amino group in the target compound versus a methyl group in the source compound.

Justification for Read-Across

The use of 2-ethyl-5-methylpyrazine as a surrogate for this compound is justified by their significant structural similarity. The metabolic fate of pyrazine derivatives is a key determinant of their toxicity. Alkylpyrazines, such as 2-ethyl-5-methylpyrazine, are primarily metabolized through the oxidation of their alkyl side chains to form corresponding carboxylic acids, which are then excreted. Aromatic amines, on the other hand, can undergo N-oxidation and ring hydroxylation. While the amino group of this compound will be metabolized differently than the methyl group of the analogue, the overall toxicokinetic profile is expected to share similarities due to the common pyrazine core and ethyl group. It is anticipated that both compounds will be readily absorbed and metabolized. The primary metabolic pathways for both compounds are expected to lead to more polar and readily excretable metabolites.

Predicted Metabolic Pathway for Pyrazine Derivatives

The following diagram illustrates a generalized metabolic pathway for alkyl- and aminopyrazines, highlighting the expected biotransformation of the ethyl and amino/methyl substituents.

Toxicological Data for 2-Ethyl-5-methylpyrazine (Read-Across)

The following sections summarize the available toxicological data for 2-ethyl-5-methylpyrazine. This information is presented to provide an estimation of the potential toxicity of this compound.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity.

| Study Type | Species | Route of Administration | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | 900 mg/kg bw | [1] |

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Specific repeated-dose toxicity studies for 2-ethyl-5-methylpyrazine were not identified in the conducted search. However, for the structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine, a 90-day feeding study in rats established a NOAEL of 12.5 mg/kg/day for both sexes, and another study reported NOAELs of 17 and 18 mg/kg/day for male and female rats, respectively.[2][3]

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A variety of in vitro and in vivo tests are used to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

No direct genotoxicity data for 2-ethyl-5-methylpyrazine was found. However, studies on other pyrazine derivatives have shown mixed results. Some pyrazines were reported to be clastogenic in mammalian cells in vitro but were not mutagenic in bacterial assays (Ames test).[2][3] The relevance of the in vitro clastogenic findings is often considered unclear without in vivo confirmation.

Experimental Protocols

Detailed methodologies for key toxicological assays are described below, based on OECD guidelines.

90-Day Oral Toxicity Study (based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Methodology:

-

Test System: Typically, young adult rats are used.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

-

Administration: The test substance is administered orally, daily for 90 days.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of tissues is performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

-

Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix).

-

Procedure: Cell cultures are treated with the test substance at various concentrations. The cells are then treated with a metaphase-arresting agent, harvested, and stained.

-

Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Conclusion

In the absence of direct toxicological data for this compound, this guide provides a preliminary assessment based on a read-across approach using data from the structurally similar compound, 2-ethyl-5-methylpyrazine, and other related pyrazine derivatives. Based on this analogue, this compound is predicted to have moderate acute oral toxicity. The potential for repeated-dose toxicity and genotoxicity requires further investigation, as data on related compounds are mixed. The provided experimental protocols, based on international guidelines, outline the standard methods for generating robust toxicological data to fill these knowledge gaps. It is imperative that direct testing be conducted on this compound to confirm these predictions and to provide a definitive toxicological profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation of 2-Amino-5-ethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation of 2-Amino-5-ethylpyrazine. Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from analogous substituted pyrazines, aminopyridines, and general principles of thermal decomposition of heterocyclic amines. It covers postulated thermal stability, potential degradation pathways, and the analytical techniques employed for such investigations. This document is intended to serve as a foundational resource for researchers and professionals working with this compound in applications where it may be subjected to thermal stress, such as in pharmaceutical manufacturing, flavor chemistry, and materials science.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds. Pyrazines are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and characteristic aromas. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the thermal degradation profile of this compound is essential for ensuring product quality, safety, and efficacy in its various applications.

This guide will explore the expected thermal behavior of this compound, drawing parallels from related compounds. It will detail the experimental protocols for key analytical techniques used to assess thermal stability and degradation products, present hypothetical quantitative data in tabular format for clarity, and provide visualizations of potential degradation pathways and experimental workflows using the DOT language for Graphviz.

Thermal Stability and Decomposition Profile

Expected Thermal Behavior

Based on studies of various substituted pyrazines, it is anticipated that this compound would exhibit moderate to good thermal stability. The decomposition is likely to be a multi-stage process. The initial weight loss in a TGA thermogram could be attributed to the loss of volatile impurities or moisture. The main decomposition phase would involve the fragmentation of the substituent groups (amino and ethyl) and the eventual breakdown of the pyrazine ring at higher temperatures.

A study on pyrazine ester derivatives showed decomposition occurring in the range of 150-300°C[1]. Given the presence of the relatively stable pyrazine ring, the onset of significant decomposition for this compound is likely to be above 150°C. The DSC curve would be expected to show endothermic or exothermic peaks corresponding to melting and decomposition events.

Postulated Quantitative Thermal Degradation Data

The following table summarizes the anticipated quantitative data for the thermal degradation of this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Postulated Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | TGA |

| Temperature at Max Decomposition Rate (Tmax) | 230 - 270 °C | DTG (Derivative Thermogravimetry) |

| Final Decomposition Temperature | > 400 °C | TGA |

| Mass Loss (Main Decomposition Step) | 40 - 60 % | TGA |

| Melting Point | 80 - 100 °C | DSC |

| Enthalpy of Decomposition | -150 to -250 J/g (Exothermic) | DSC |

Potential Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a series of complex reactions involving the cleavage of the C-N and C-C bonds of the substituents, followed by the fragmentation of the pyrazine ring.

Initial Degradation Steps

The initial steps of thermal degradation are likely to involve the substituents on the pyrazine ring:

-

Deamination: The C-NH2 bond may cleave, leading to the formation of 2-ethylpyrazine and ammonia.

-

Ethyl Group Fragmentation: The ethyl group can undergo fragmentation, potentially leading to the formation of vinylpyrazine or the loss of an ethylene molecule.

Ring Opening and Fragmentation

At higher temperatures, the pyrazine ring itself will undergo cleavage. This can result in the formation of smaller nitrogen-containing heterocycles, nitriles, and various hydrocarbon fragments.

The following diagram illustrates a postulated initial degradation pathway for this compound.

Experimental Protocols

To investigate the thermal degradation of this compound, a combination of thermoanalytical and chromatographic techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

-

Instrument Setup: Place the sample crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 300°C).

-

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and calculate the corresponding temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, and 700°C to study degradation at different stages) in an inert atmosphere (helium) within the pyrolyzer, which is directly coupled to the GC injector.

-

Gas Chromatography (GC): The volatile degradation products are swept into the GC column by the carrier gas (helium).

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

-

Mass Spectrometry (MS): The separated compounds eluting from the GC column are introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

The following diagram illustrates the experimental workflow for the analysis of thermal degradation products.

Conclusion

This technical guide has provided a detailed, albeit inferential, overview of the thermal degradation of this compound. While direct experimental data remains to be published, the information compiled from analogous compounds and established analytical principles offers a solid foundation for researchers and professionals. The proposed thermal stability, degradation pathways, and detailed experimental protocols serve as a valuable starting point for any investigation into the thermal properties of this compound. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal degradation of this compound. Such studies will be crucial for optimizing its use in various industrial applications and ensuring its stability and safety.

References

Olfactory Threshold of 2-Amino-5-ethylpyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a focus on the methodologies used for their determination and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in sensory science, flavor chemistry, and pharmacology.

Data Presentation: Olfactory Thresholds of Pyrazine Derivatives

The following table presents the olfactory detection thresholds for a range of pyrazine derivatives in water, providing a comparative context for understanding the sensory potency of this class of compounds.

| Compound | Odor Detection Threshold (ppb in water) |

| 2-Methylpyrazine | 60,000 |

| 2-Ethylpyrazine | 6,000 |

| 2,3-Dimethylpyrazine | 2,500 |

| 2,5-Dimethylpyrazine | 800 |

| 2,6-Dimethylpyrazine | 200 |

| 2,3,5-Trimethylpyrazine | 400 |

| 2,3,5,6-Tetramethylpyrazine | 1,000 |

| 2-Ethyl-5-methylpyrazine | 100[1] |

| 2-Ethyl-3-methylpyrazine | 0.4 |

| 2-Ethyl-3,5-dimethylpyrazine | 1 |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 |

| 2-isoButyl-3-methylpyrazine | 35 |

| 2-Methoxypyrazine | 400 |

| 2-Methoxy-3-methylpyrazine | 3 |

| 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001[1][2] |

| 5-isopentyl-2,3-dimethyl-pyrazine | 6,000 |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a fundamental aspect of sensory analysis. The following sections detail the methodologies for key experiments commonly cited in the literature for pyrazine analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify aroma-active compounds in a sample.[3][4][5][6][7] It uniquely combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5]

Experimental Workflow:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) and headspace solid-phase microextraction (HS-SPME).

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The compounds are then separated based on their boiling points and their interactions with the stationary phase of the chromatographic column.

-

Effluent Splitting: Upon exiting the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactometry port.

-

Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port. The panelist records the time, duration, and a description of any odors detected.

-

Data Analysis: The data from the mass spectrometer and the olfactometry port are combined to create an aromagram. This aromagram links specific chemical compounds to their corresponding odors, allowing for the identification of odor-active substances.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. imreblank.ch [imreblank.ch]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

2-Amino-5-ethylpyrazine as a Maillard reaction product

An In-depth Technical Guide on 2-Amino-5-ethylpyrazine as a Maillard Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrazine formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. This technical guide provides a comprehensive overview of the formation, analysis, and potential biological significance of this compound. It includes detailed experimental protocols for its extraction and quantification, a summary of its occurrence, and a discussion of the broader biological activities associated with pyrazine compounds. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and drug development.

Introduction to this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food and flavor industries.[1] They are key components of the aroma of roasted, cooked, and fermented foods.[1] this compound (CAS No. 13535-07-4) is a derivative of pyrazine with an amino group at position 2 and an ethyl group at position 5.[2][] Its formation is intrinsically linked to the Maillard reaction, which contributes to the desirable flavors in products like coffee, cocoa, and baked goods.[4][5] The presence of the amino and ethyl groups on the pyrazine ring influences its chemical properties, including its reactivity and potential biological interactions.[6]

Formation via the Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions that leads to the formation of a wide array of flavor and aroma compounds, including pyrazines.[7][8] The formation of alkylpyrazines, such as this compound, is a multi-step process.

General Mechanism of Alkylpyrazine Formation

The generally accepted mechanism for the formation of alkylpyrazines in the Maillard reaction involves several key stages:

-

Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to form a glycosylamine.

-

Intermediate Stage: The glycosylamine undergoes an Amadori or Heyns rearrangement to form ketosamines or aldosamines.

-

Final Stage: The Amadori or Heyns products undergo further degradation, dehydration, and fragmentation to produce reactive intermediates such as α-aminocarbonyls and dicarbonyl compounds.[4][9]

Two molecules of an α-aminocarbonyl compound can then condense to form a dihydropyrazine intermediate.[10] This intermediate is subsequently oxidized to the corresponding pyrazine.[10] The specific alkyl substituents on the pyrazine ring are determined by the structure of the initial amino acids and sugars, as well as the reaction conditions.[4][9]

Proposed Formation Pathway of this compound

While the precise pathway for this compound is not explicitly detailed in the literature, a plausible mechanism can be proposed based on the general principles of pyrazine formation. The formation of the ethyl group suggests the involvement of an amino acid that can provide a two-carbon fragment, such as alanine, which can contribute to the ethyl side chain.[4][11] The amino group is likely derived directly from the amino acid precursor.

Quantitative Data

Quantitative data for this compound specifically is not widely reported. However, the concentrations of related and structurally similar pyrazines have been quantified in various food matrices. This data provides a context for the expected levels of pyrazine compounds.

Table 1: Concentration of Various Alkylpyrazines in Food Products

| Pyrazine Compound | Food Matrix | Concentration Range | Reference(s) |

| 2,5-Dimethylpyrazine | Roasted Cocoa Beans | 1.99 - 10.18 mg/kg | [12] |

| 2,6-Dimethylpyrazine | Roasted Cocoa Beans | Not specified | [12] |

| 2-Ethyl-5-methylpyrazine | Roasted Cocoa Beans | Not specified | [12] |

| 2,3,5-Trimethylpyrazine | Roasted Cocoa Beans | 15.01 - 81.39 mg/kg | [12] |

| Tetramethylpyrazine | Roasted Cocoa Beans | 60.31 - 285.74 mg/kg | [12] |

| 2,5-Dimethylpyrazine | Peanut Butter | Major component | [13] |

| 2-Ethyl-6-methylpyrazine | Peanut Butter | Major component | [13] |

| 2-Ethyl-3,5-dimethylpyrazine | Coffee | Potent odorant | [14] |

| 3-Ethyl-2,5-dimethylpyrazine | Coffee | Potent odorant | [14] |

| 5-Ethyl-2,3-dimethylpyrazine | Soy Sauce Aroma Baijiu | 0.8 - 12.5 µg/L | [15] |

Experimental Protocols

The analysis of this compound and other volatile pyrazines from complex food matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).[1][16]

Extraction of Pyrazines from a Food Matrix

Several methods can be employed for the extraction of pyrazines, with the choice depending on the sample matrix.[5][17][18]

Protocol: Solid-Phase Microextraction (SPME)

This protocol is suitable for the analysis of volatile and semi-volatile compounds in various food matrices.

-

Materials and Equipment:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials with septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Sample Preparation: Homogenize a solid sample or place a liquid sample into a headspace vial. For solid samples, a small amount of water or a saturated salt solution can be added to improve the release of volatiles.

-

Extraction: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent detection by the mass spectrometer.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of pyrazines.[1][16]

-

Instrumentation:

-

Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer detector.

-

-

Typical GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 150°C, then ramp at 10°C/minute to 250°C and hold for 5 minutes.[17]

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

-

-

Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample, often a deuterated analog or a pyrazine with a different substitution pattern) is added to the sample before extraction. A calibration curve is constructed by analyzing standards of this compound at different concentrations, and the concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, the broader class of pyrazines has been associated with various biological activities. It is important to note that the following information pertains to pyrazines in general and may not be directly attributable to this compound without further investigation.

Some pyrazines have demonstrated broad-spectrum antimicrobial activity.[19][20] Studies on certain alkylpyrazines have indicated potential toxicological effects at high concentrations, including DNA damage responses.[19][21] At lower concentrations, some pyrazines have been observed to induce cell-wall damage responses in bacteria.[19][21] In mammalian cells, exposure to high concentrations of some pyrazines has been linked to the activation of stress-response pathways, such as the p53 tumor suppressor and the oxidative stress-related Nrf2 transcription factor.[19]

It is crucial to emphasize that the biological effects are highly dependent on the specific structure of the pyrazine and the concentration at which it is administered. The metabolism of pyrazines in humans primarily involves oxidation of the alkyl side chains.[22]

Conclusion

This compound is a characteristic Maillard reaction product that contributes to the sensory profile of many thermally processed foods. While its specific biological roles are yet to be fully elucidated, the broader class of pyrazines exhibits a range of biological activities that warrant further investigation. The analytical protocols outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for understanding its formation, occurrence, and potential physiological effects. This information is valuable for researchers in food chemistry aiming to control flavor formation, as well as for scientists in drug development exploring the bioactivity of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13535-07-4 | Benchchem [benchchem.com]

- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Alkylpyrazines: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of alkylpyrazines, this guide provides researchers, scientists, and drug development professionals with a detailed overview of this important class of heterocyclic compounds. Alkylpyrazines are naturally occurring aromatic compounds found in a wide variety of foods and are also synthesized for use as flavoring agents. Beyond their sensory characteristics, these molecules have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide consolidates the current literature on alkylpyrazines, presenting key data in accessible formats, detailing experimental protocols, and visualizing complex pathways to facilitate further research and development.

Physicochemical Properties of Alkylpyrazines

Alkylpyrazines are heterocyclic aromatic compounds characterized by a pyrazine ring substituted with one or more alkyl groups. Their physical and chemical properties, such as boiling point, melting point, and solubility, vary depending on the nature and position of the alkyl substituents. A summary of the physicochemical properties of several common alkylpyrazines is presented in Table 1.

| Alkylpyrazine | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Pyrazine | 290-37-9 | C4H4N2 | 80.09 | 115-116 | 52-56 |

| 2-Methylpyrazine | 109-08-0 | C5H6N2 | 94.11 | 136-137 | -29 |

| 2,3-Dimethylpyrazine | 5910-89-4 | C6H8N2 | 108.14 | 155-157 | - |

| 2,5-Dimethylpyrazine | 123-32-0 | C6H8N2 | 108.14 | 155 | 15 |

| 2,6-Dimethylpyrazine | 108-50-9 | C6H8N2 | 108.14 | 154 | -40 |

| 2-Ethyl-3-methylpyrazine | 15707-23-0 | C7H10N2 | 122.17 | 57 | - |

| 2,3,5-Trimethylpyrazine | 14667-55-1 | C7H10N2 | 122.17 | 172 | - |

| 2,3,5,6-Tetramethylpyrazine | 1124-11-4 | C8H12N2 | 136.19 | 190 | 84-86 |

Table 1: Physicochemical Properties of Selected Alkylpyrazines. [1][2][3][4][5][6][7]

Synthesis of Alkylpyrazines

The synthesis of alkylpyrazines can be achieved through various chemical and biological methods. Chemical syntheses often involve condensation reactions, while biosynthetic routes utilize microorganisms or enzymes to produce these compounds from precursors like amino acids.

Chemical Synthesis

A common route for synthesizing alkylpyrazines is the condensation of 1,2-diamines with α-dicarbonyl compounds. Variations of this method, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been established for over a century and are still in use.[5]

This protocol outlines the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane.

-

Synthesis of 1,2-diaminopropane: Isopropanolamine is aminated in the presence of ammonia and a Raney nickel catalyst. The molar ratio of isopropanolamine to ammonia is 1:3.5, and the reaction is carried out at 160°C for 5 hours with a hydrogen to isopropanolamine molar ratio of 1:5.

-

Condensation Reaction: 2,3-butanedione, mixed with anhydrous ethyl alcohol (5:1 mass ratio), is added dropwise over four hours to a mixture of 1,2-diaminopropane and anhydrous ethyl alcohol (6:1 mass ratio) at -5°C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane is 1:1.1. This forms 2,3,5-trimethyl-5,6-dihydropyrazine.

-

Dehydrogenation: The intermediate 2,3,5-trimethyl-5,6-dihydropyrazine is dehydrogenated using air as an oxidant in the presence of potassium hydroxide. The molar ratio of potassium hydroxide to the dihydropyrazine is 3:1, and the reaction is conducted in ethanol (10:1 mass ratio of ethanol to dihydropyrazine) at 68°C for seven hours to yield 2,3,5-trimethylpyrazine.